molecular formula C13H23NO2S3 B12705022 4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester CAS No. 156000-23-6

4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester

Cat. No.: B12705022
CAS No.: 156000-23-6
M. Wt: 321.5 g/mol
InChI Key: GJZRHIIPCWNHGY-UHFFFAOYSA-N
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Description

4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester is a complex organic compound with a unique structure It features a thiazolidine ring, a dithiolan ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester typically involves multiple steps. One common method includes the reaction of 2-methyl-1,3-dithiolane with an appropriate thiazolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinecarboxylic acid derivatives: These compounds share the thiazolidine ring structure but differ in their substituents.

    Dithiolan derivatives: Compounds with the dithiolan ring structure, which may have different functional groups attached.

Uniqueness

4-Thiazolidinecarboxylic acid, 2-methyl-2-(2-(2-methyl-1,3-dithiolan-2-yl)ethyl)-, ethyl ester is unique due to its combination of the thiazolidine and dithiolan rings, along with the ethyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

156000-23-6

Molecular Formula

C13H23NO2S3

Molecular Weight

321.5 g/mol

IUPAC Name

ethyl 2-methyl-2-[2-(2-methyl-1,3-dithiolan-2-yl)ethyl]-1,3-thiazolidine-4-carboxylate

InChI

InChI=1S/C13H23NO2S3/c1-4-16-11(15)10-9-19-12(2,14-10)5-6-13(3)17-7-8-18-13/h10,14H,4-9H2,1-3H3

InChI Key

GJZRHIIPCWNHGY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CSC(N1)(C)CCC2(SCCS2)C

Origin of Product

United States

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